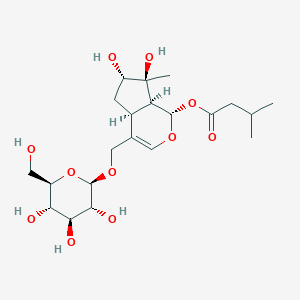
(RS)-Duloxetine hydrochloride
Overview
Description
(RS)-Duloxetine hydrochloride is a pharmaceutical compound primarily used as an antidepressant and anxiolytic. It is a serotonin-norepinephrine reuptake inhibitor (SNRI) that helps in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Duloxetine hydrochloride typically involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one: This intermediate is synthesized through a Friedel-Crafts acylation reaction.
Formation of (RS)-Duloxetine: The intermediate undergoes a reductive amination reaction with (S)-3-chloro-1-phenylpropan-1-ol to form (RS)-Duloxetine.
Conversion to Hydrochloride Salt: The final step involves the conversion of (RS)-Duloxetine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (RS)-Duloxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in intermediates to alcohols.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted intermediates leading to (RS)-Duloxetine.
Scientific Research Applications
(RS)-Duloxetine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying SNRI mechanisms and developing new antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and chronic pain conditions.
Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
(RS)-Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of these neurotransmitters into presynaptic neurons.
Comparison with Similar Compounds
Venlafaxine: Another SNRI used for similar indications but differs in its chemical structure and pharmacokinetic profile.
Milnacipran: An SNRI with a different balance of serotonin and norepinephrine reuptake inhibition.
Desvenlafaxine: A metabolite of venlafaxine with similar therapeutic effects.
Uniqueness of (RS)-Duloxetine Hydrochloride:
Balanced SNRI Activity: this compound provides a balanced inhibition of both serotonin and norepinephrine reuptake, which is beneficial for treating a range of conditions.
Racemic Mixture: The presence of both enantiomers may contribute to its unique pharmacological profile and therapeutic effects.
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657730 | |
| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-11-9 | |
| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)



